6-Methyl-5H-pyrrolo[1,2-D]tetrazole
Description
Properties
CAS No. |
123810-44-6 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.131 |
IUPAC Name |
6-methyl-5H-pyrrolo[2,1-e]tetrazole |
InChI |
InChI=1S/C5H6N4/c1-4-2-5-6-7-8-9(5)3-4/h2H,3H2,1H3 |
InChI Key |
UWHQTLNTJZBEMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=NN2C1 |
Synonyms |
5H-Pyrrolotetrazole,6-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-Methyl-5H-pyrrolo[1,2-D]tetrazole can be contextualized against related heterocyclic compounds, as outlined below:
Structural Analogues
Pharmacological and Physicochemical Properties
- Solubility : The methyl group in this compound may improve solubility compared to halogenated analogs (e.g., ’s bromo/fluoro derivatives), which exhibit higher lipophilicity .
- Thermal Stability: Fused multi-ring systems (e.g., ’s pyrido-pyrrolo-pyrazino-indole-diones) show exceptional thermal stability (mp up to 347°C) but suffer from poor solubility, limiting drug formulation .
- Biological Activity : Tetrazine derivatives () demonstrate alkylating activity akin to temozolomide, while pyrrolo-triazoles () are explored for kinase inhibition .
Key Research Findings
- Substitution at the 6-position (methyl vs. halogens) significantly alters electronic properties and target binding. Methyl groups may reduce toxicity compared to halogens .
- Fused tetrazole systems (e.g., ) exhibit potent DNA alkylation but require structural optimization to mitigate off-target effects .
Preparation Methods
Cycloaddition-Based Synthesis Using Azide-Nitrile Coupling
The [2+3] cycloaddition of azides and nitriles remains the most widely adopted route for constructing the tetrazole core. A patented microwave-assisted protocol exemplifies this approach, employing sodium azide (1–3 equivalents) and para-substituted aryl nitriles (1 equivalent) in the presence of rare-earth catalysts (0.1–0.5 equivalents) . The reaction proceeds in solvents such as DMF or acetonitrile under controlled microwave irradiation (100–160°C, 30 minutes–4 hours), achieving completion with minimal side reactions due to precise temperature modulation.
Workup and Purification : Post-reaction, the mixture is diluted with saturated aqueous sodium bicarbonate (15 mL) and extracted with ethyl acetate (2 × 15 mL). Acidification with concentrated HCl precipitates the crude product, which is further purified via rotary evaporation and silica gel chromatography. This method avoids hazardous azide decomposition by maintaining nitrogen-carbon stoichiometric balance, a critical safety consideration .
Carboamination and Photochemical Functionalization
Recent studies demonstrate the utility of carboamination reactions for introducing alkyl substituents to the pyrrolo-tetrazole framework. A representative procedure involves treating 5-(methylthio)tetrazole derivatives (1.0 mmol) with alkenols (1.3 equivalents) in THF at 80°C for 16 hours, followed by UV irradiation (254 nm, 5 hours) to induce cyclization . This dual-step process yields fused pyrazoline derivatives with moderate to high efficiency (39–90%), as shown in Table 1.
Table 1: Yields of Carboamination-Derived Products
| Starting Material | Alkylating Agent | Product Yield (%) |
|---|---|---|
| 5-(Methylthio)tetrazole | Pent-4-en-1-ol | 73 |
| 5-Benzylthio-1H-tetrazole | Pent-4-en-1-ol | 85 |
| 5-(Methylthio)tetrazole | Allyl alcohol | 62 |
The reaction’s stereoselectivity is attributed to the tetrazole’s ability to stabilize transition states through anion-π interactions, as corroborated by DFT calculations .
Sodium Azide-Mediated Ring Closure
Alternative routes leverage sodium azide and ammonium chloride in dimethyl sulfoxide (DMSO) to effect ring closure in pyrrolo-pyrimidine precursors. Heating a mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.01 mol) with NaN₃ (0.011 mol) and NH₄Cl (0.011 mol) at 90°C for 2–3 hours generates the tetrazolo-pyrrolo-pyrimidine core, which is isolated via ice-water quenching and recrystallization from toluene . While this method avoids transition-metal catalysts, yields are highly substrate-dependent, necessitating meticulous stoichiometric control.
Protecting Group Strategies and Electrochemical Deprotection
Functionalization of the tetrazole nitrogen often requires transient protection to prevent undesired side reactions. The 6-methylpyridyl-2-methyl group has emerged as a robust protecting moiety, enabling C–H deprotonation with turbo-Grignard reagents (TMPMgCl·LiCl) at −60°C . Subsequent reactions with aldehydes or ketones proceed with high regioselectivity, followed by electrochemical deprotection using Pb bronze cathodes and Zn anodes in acetonitrile. This strategy achieves >90% recovery of the free tetrazole, as validated by ¹H NMR monitoring .
Structural Validation and Computational Modeling
X-ray crystallography remains the gold standard for resolving the 3D conformation of 6-methyl-5H-pyrrolo[1,2-D]tetrazole. Monoclinic crystal systems (space group P21/n) with lattice parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å have been reported, revealing bond angles of 112.9° for C–N–C linkages . Complementary DFT studies (B3LYP/6-311++G(d,p)) align theoretical and experimental bond lengths within ±0.02 Å, confirming the absence of prototropic tautomerism in the solid state .
Spectroscopic Characterization :
-
¹H NMR : δ 10.23 ppm (azomethine proton), δ 2.45 ppm (methyl group) .
-
¹³C NMR : 164.95 ppm (ester carbonyl), 152.30 ppm (tetrazole C–N) .
-
FTIR : C–H stretch (3135 cm⁻¹), C=N (1602 cm⁻¹), C–S (698 cm⁻¹) .
Comparative Analysis of Synthetic Routes
Table 2: Optimization Parameters Across Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Catalyst Required |
|---|---|---|---|---|
| Microwave Cycloaddition | 100–160 | 0.5–4 | 70–85 | Rare-earth |
| Carboamination | 80 | 16 | 39–90 | None |
| Sodium Azide Closure | 90 | 2–3 | 50–75 | None |
| Electrochemical | −60 (deprotonation) | 5 | >90 | Turbo-Grignard |
The microwave-assisted cycloaddition offers the highest efficiency and scalability but requires specialized equipment. In contrast, carboamination provides superior stereoselectivity for complex analogs, albeit with longer reaction times.
Q & A
Q. What are the key synthetic routes for 6-Methyl-5H-pyrrolo[1,2-D]tetrazole, and how are yields optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, monosubstituted tetrazole derivatives can be synthesized by heating tetrazole precursors with glacial acetic acid, achieving yields of ~75–85% (Table 1, ). Key steps include:
- Reagent selection : Use of acetic acid as both solvent and catalyst.
- Characterization : FTIR analysis (C–H stretching at 3135 cm⁻¹, carbonyl at 1707 cm⁻¹) and NMR (¹H: δ 10.23 ppm for azomethine; ¹³C: 164.95 ppm for ester carbonyl) confirm structural integrity .
Optimization involves temperature control (80–100°C) and stoichiometric adjustments to minimize byproducts.
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is critical for resolving 3D conformation. For related pyrroloimidazoles, monoclinic crystal systems (space group P21/n) with lattice parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å have been reported (). Techniques include:
- Single-crystal diffraction : Resolves bond angles (e.g., C–N–C at 112.9°) and torsional strain.
- Computational validation : DFT calculations align experimental and theoretical bond lengths (±0.02 Å) .
Q. What in vitro assays are used to assess the biological activity of this compound?
- Methodological Answer : Anti-microbial activity is tested via the well diffusion method on Müller-Hinton agar (). Protocol:
- Sample preparation : Dissolve 4 mg compound in DMSO (4 mg/well, 6 mm diameter).
- Incubation : 18 hours at 37°C.
- Statistical analysis : ANOVA with Duncan’s Multiple Range Test (p < 0.01 significance) for triplicate data .
Advanced Research Questions
Q. How can data contradictions in synthetic pathways (e.g., competing cyclization vs. oxidation) be resolved?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., vs. ). Mitigation strategies:
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation.
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) favor cross-coupling over side reactions, improving selectivity .
- Solvent effects : Polar aprotic solvents (DMF, THF) suppress oxidation by stabilizing intermediates .
Q. What computational approaches predict the electronic properties of this compound derivatives?
- Methodological Answer : Time-dependent DFT (TD-DFT) evaluates frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra. For analogous cruciform compounds:
Q. How do stereochemical variations impact biological activity, and how are enantiomers separated?
- Methodological Answer : Stereochemistry dictates binding affinity to biological targets (e.g., enzymes). For resolution:
- Chiral HPLC : Use cellulose-based columns (Chiralpak® IA) with hexane/isopropanol (90:10) mobile phase.
- Circular dichroism (CD) : Compare experimental spectra (e.g., 220–260 nm Cotton effects) with DFT-simulated curves to assign configurations .
Activity differences (e.g., IC₅₀ varies by 5–10× between enantiomers) highlight the need for enantiopure synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
